2-Hydroxyhex-5-ynoic acid

CAS No.: 1234788-02-3

Cat. No.: VC8458807

Molecular Formula: C6H8O3

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234788-02-3 |

|---|---|

| Molecular Formula | C6H8O3 |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | 2-hydroxyhex-5-ynoic acid |

| Standard InChI | InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h1,5,7H,3-4H2,(H,8,9) |

| Standard InChI Key | PKXWMAGZVOBKLF-UHFFFAOYSA-N |

| SMILES | C#CCCC(C(=O)O)O |

| Canonical SMILES | C#CCCC(C(=O)O)O |

Introduction

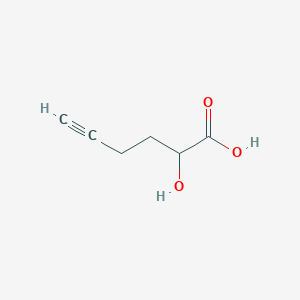

Chemical Identity and Structural Features

The IUPAC name for 2-hydroxyhex-5-ynoic acid is (S)-2-hydroxyhex-5-ynoic acid, reflecting its chiral center at C2. Its molecular formula is C₆H₈O₃, with a molecular weight of 128.12 g/mol. Key structural attributes include:

-

A hydroxyl group (-OH) at C2, contributing to hydrogen-bonding interactions.

-

A terminal alkyne (-C≡CH) at C5, enabling click chemistry applications.

-

A carboxylic acid (-COOH) group at C1, facilitating conjugation reactions.

The compound’s SMILES notation is O=C(O)C(O)CCC#C, and its InChIKey is LUYSGAFVXFJEIG-UHFFFAOYSA-N . Stereochemical analysis confirms the S-configuration at C2, critical for its biological activity .

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.12 g/mol |

| Melting Point | Not reported |

| Solubility | Miscible in polar solvents |

| pKa (COOH) | ~2.5 (estimated) |

| pKa (OH) | ~10.5 (estimated) |

Synthesis and Characterization

Stereoselective Synthesis

The synthesis of (S)-2-hydroxyhex-5-ynoic acid begins with (S)-2-aminohex-5-ynoic acid hydrochloride, which undergoes diazotization in sulfuric acid (1 M H₂SO₄) with sodium nitrite (NaNO₂) at -5°C . This reaction replaces the amino group with a hydroxyl group via intermediate diazonium salt formation. The crude product is purified via flash chromatography (ethyl acetate/methanol, 4:1), yielding the target compound in 63% yield .

Key Reaction Steps:

-

Diazotization:

-

Hydrolysis:

Diazonium intermediate → (S)-2-hydroxyhex-5-ynoic acid

Spectroscopic Characterization

-

¹H NMR (300 MHz, CD₃OD):

δ 4.23 (dd, J = 8.8, 3.9 Hz, 1H, C2-H), 2.41–2.28 (m, 2H, C3-H₂), 2.25 (t, J = 2.6 Hz, 1H, C5-H), 2.04–1.92 (m, 1H, C4-H), 1.85–1.73 (m, 1H, C4-H) . -

¹³C NMR (75 MHz, CD₃OD):

δ 173.53 (C1), 78.64 (C5), 71.45 (C2), 68.85 (C≡CH), 24.87 (C3) .

The terminal alkyne proton (C5-H) appears as a triplet at δ 2.25, while the hydroxyl proton is observed as a broad singlet at δ 3.23 in CDCl₃ .

Biochemical Applications

Metabolic Labeling of Proteins

2-Hydroxyhex-5-ynoic acid serves as a precursor for YnLac, a bioorthogonal chemical reporter. In HEK293T cells, YnLac is metabolically incorporated into histones, enabling detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-rhodamine (az-rho) . This strategy identifies lactylation sites, such as H3K23 and H3K24, with high specificity .

Table 2: Metabolic Labeling Efficiency

| Cell Line | Incubation Time | YnLac Concentration | Fluorescence Intensity |

|---|---|---|---|

| HEK293T | 4 h | 20 mM | High |

| HeLa | 8 h | 20 mM | Moderate |

| MCF-7 | 8 h | 20 mM | Low |

Modulation by Deacetylase Inhibitors

Co-treatment with trichostatin A (TSA) or nicotinamide (NAM) enhances YnLac-derived fluorescence by 40% and 25%, respectively, indicating interplay between lactylation and acetylation pathways .

Comparative Analysis with Structural Analogues

Hex-2-en-5-ynoic Acid (C₆H₆O₂)

This analogue replaces the C2 hydroxyl group with a double bond, reducing polarity and altering reactivity . Unlike 2-hydroxyhex-5-ynoic acid, it lacks chiral centers and cannot participate in hydrogen bonding.

(2R)-2-Amino-6-hydroxyhex-4-ynoic Acid (C₆H₉NO₃)

Isolated from fungi, this amino acid analogue features an additional amine group, enabling peptide incorporation. Its alkyne moiety allows similar click chemistry applications but targets distinct biological pathways.

Table 3: Functional Group Comparison

| Compound | Hydroxyl | Alkyne | Amine | Carboxylic Acid |

|---|---|---|---|---|

| 2-Hydroxyhex-5-ynoic acid | Yes | Yes | No | Yes |

| Hex-2-en-5-ynoic acid | No | Yes | No | Yes |

| (2R)-2-Amino-6-hydroxy... | Yes | Yes | Yes | Yes |

Future Directions

-

Mechanistic Studies: Elucidate the enzymatic pathways responsible for lactylation using 2-hydroxyhex-5-ynoic acid derivatives.

-

Therapeutic Targeting: Explore inhibitors of protein lactylation in cancer and inflammatory diseases.

-

Synthetic Biology: Engineer microbial systems to produce 2-hydroxyhex-5-ynoic acid sustainably.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume